molecular formula C8H14Cl2O2 B14381499 Pentyl 2,3-dichloropropanoate CAS No. 89876-47-1

Pentyl 2,3-dichloropropanoate

Cat. No.: B14381499
CAS No.: 89876-47-1
M. Wt: 213.10 g/mol
InChI Key: AGXZEEWUNWRXLL-UHFFFAOYSA-N
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Description

Pentyl 2,3-dichloropropanoate is an organic compound with the molecular formula C8H14Cl2O2 It is an ester formed from pentanol and 2,3-dichloropropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl 2,3-dichloropropanoate can be synthesized through the esterification reaction between pentanol and 2,3-dichloropropanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2,3-dichloropropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pentanol and 2,3-dichloropropanoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed

    Hydrolysis: Pentanol and 2,3-dichloropropanoic acid.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentyl 2,3-dichloropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentyl 2,3-dichloropropanoate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, resulting in the release of pentanol and 2,3-dichloropropanoic acid. The molecular targets and pathways involved in this process depend on the specific esterase and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 2,3-dichloropropanoate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with biological molecules. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

89876-47-1

Molecular Formula

C8H14Cl2O2

Molecular Weight

213.10 g/mol

IUPAC Name

pentyl 2,3-dichloropropanoate

InChI

InChI=1S/C8H14Cl2O2/c1-2-3-4-5-12-8(11)7(10)6-9/h7H,2-6H2,1H3

InChI Key

AGXZEEWUNWRXLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(CCl)Cl

Origin of Product

United States

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